Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate
Overview
Description
Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate is a chemical compound belonging to the class of imidazo[1,2-A]pyrazines These compounds are characterized by their fused heterocyclic structure, which includes nitrogen atoms in the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-3-amino pyrazine with an appropriate carboxylic acid derivative in the presence of a coupling agent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at specific positions on the ring can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced analogs, and various substituted imidazo[1,2-A]pyrazines.
Scientific Research Applications
Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to understand the behavior of similar heterocyclic structures in biological systems.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: The compound can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Imidazo[1,2-A]pyrazine derivatives: These compounds share a similar heterocyclic structure but may have different substituents.
Chlorinated imidazo[1,2-A]pyrazines: Compounds with similar structures but different positions or types of chlorine atoms.
Uniqueness: Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate is unique due to its specific substitution pattern and the presence of the carboxylate group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-12-3-2-10-6(9)7(12)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFNVAIUFSMHSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=CN=C(C2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857288 | |
Record name | Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206981-34-1 | |
Record name | Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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